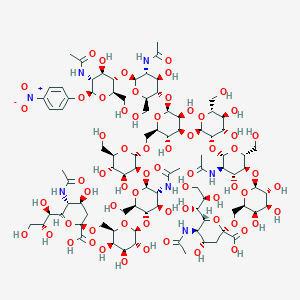

Disialylnonasaccharide-|A-pNP

Description

Contextualization within Complex Sialylated Oligosaccharide Research

Disialylnonasaccharide-β-pNP belongs to the class of sialylated oligosaccharides, which are fundamental to a vast array of biological processes. Sialic acids are typically found at the outermost ends of glycan chains on cell surfaces and secreted proteins. tcichemicals.com These terminal sugars act as critical recognition sites in cell-cell communication, immune system modulation, and host-pathogen interactions. tcichemicals.comnih.gov For instance, the binding of influenza virus to host cells is mediated by its interaction with sialic acids on the cell surface. nih.gov

The structural complexity and diversity of sialylated glycans are immense. frontiersin.org They can differ in the underlying sugar chain, the linkage of the sialic acid (e.g., α2,3-, α2,6-, or α2,8-), and further modifications. frontiersin.org This structural variety dictates their specific biological functions. Consequently, obtaining structurally pure and well-defined sialylated oligosaccharides is crucial for deciphering their precise roles. Natural sources often yield only microgram quantities of these molecules as part of heterogeneous mixtures, making detailed functional studies difficult. nih.gov The chemical or chemoenzymatic synthesis of complex molecules like Disialylnonasaccharide-β-pNP provides researchers with homogeneous material, enabling controlled experiments to probe biological functions that would otherwise be challenging to study. nih.govbmglabtech.com

Historical Trajectory and Academic Milestones in Disialylnonasaccharide-β-pNP Studies

The development of Disialylnonasaccharide-β-pNP is not marked by a single discovery but is rather the culmination of decades of progress in carbohydrate chemistry and biochemistry. The journey began with the initial discovery and structural elucidation of sialic acid from the 1940s to the 1960s. nih.gov A major early milestone in synthetic chemistry was the first reported synthesis of a sialic acid glycoside in 1965. researchgate.net

However, the creation of a large, complex molecule like a disialylated nonasaccharide remained a formidable challenge. Key advancements throughout the late 20th and early 21st centuries were pivotal:

Advancements in Glycosylation Chemistry: Significant progress was made in developing stereoselective methods for forming the difficult glycosidic linkages involving sialic acid (α-sialylation) and other sugars. bmglabtech.comresearchgate.net

Chemoenzymatic Strategies: The late 1990s saw the emergence of powerful chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high specificity of enzymes (glycosyltransferases) to build complex oligosaccharides on a larger scale. starshinechemical.com

Automated Synthesis: The development of automated glycan synthesizers, reported in the early 2000s, represented a major leap forward, enabling the rapid assembly of complex glycan backbones. researchgate.net

The existence of a commercially available, structurally defined compound like Disialylnonasaccharide-β-pNP (CAS No. 1408055-26-4) is itself a milestone. mpg.de It signifies the maturity of synthetic glycoscience, providing researchers with access to sophisticated molecular probes that were previously unattainable.

Properties

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H141N7O64/c1-24(106)91-45-32(112)11-89(87(134)135,160-73(45)51(116)34(114)13-98)141-22-43-55(120)62(127)66(131)82(151-43)154-70-39(18-103)148-80(49(60(70)125)95-28(5)110)158-76-64(129)53(118)36(15-100)144-85(76)140-21-42-57(122)75(68(133)84(150-42)156-72-41(20-105)147-79(48(59(72)124)94-27(4)109)153-69-38(17-102)146-78(47(58(69)123)93-26(3)108)143-31-9-7-30(8-10-31)97(138)139)157-86-77(65(130)54(119)37(16-101)145-86)159-81-50(96-29(6)111)61(126)71(40(19-104)149-81)155-83-67(132)63(128)56(121)44(152-83)23-142-90(88(136)137)12-33(113)46(92-25(2)107)74(161-90)52(117)35(115)14-99/h7-10,32-86,98-105,112-133H,11-23H2,1-6H3,(H,91,106)(H,92,107)(H,93,108)(H,94,109)(H,95,110)(H,96,111)(H,134,135)(H,136,137)/t32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57+,58+,59+,60+,61+,62-,63-,64-,65-,66+,67+,68-,69+,70+,71+,72+,73+,74+,75-,76-,77-,78+,79-,80-,81-,82-,83-,84-,85-,86+,89+,90+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYOVKAVLDOQTA-MAEHBLLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)NC(=O)C)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)O)O[C@@H]9[C@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H141N7O64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2345.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Disialylnonasaccharide β Pnp and Designed Analogs

Chemoenzymatic Synthesis Strategies for Disialylnonasaccharide-β-pNP

Chemoenzymatic synthesis has emerged as a powerful strategy for constructing complex glycans, leveraging the high regio- and stereoselectivity of enzymes to overcome difficult chemical steps. A key class of enzymes in this field are the endo-β-N-acetylglucosaminidases (ENGases), such as Endo-M from Mucor hiemalis, which cleave the chitobiose core of N-glycans. acs.orgrsc.org Crucially, these enzymes also possess transglycosylation activity, allowing them to transfer an entire oligosaccharide from a donor to an acceptor. rsc.orgresearchgate.net

Disialylnonasaccharide-β-pNP itself is a substrate for Endo-M, which can hydrolyze the N,N'-diacetylchitobiose moiety. nih.gov This enzymatic activity can be reversed for synthetic purposes. A significant advancement involves the use of glycosynthase mutants, such as EndoM-N175A. acs.org This engineered enzyme is created by mutating the catalytic nucleophile (Asparagine-175 to Alanine), which suppresses the enzyme's natural hydrolytic activity while retaining its ability to perform transglycosylation. acs.org The donor substrate for this reaction is a glycan oxazoline (B21484), a stable mimic of the reactive oxazolinium ion intermediate. The EndoM-N175A mutant can efficiently transfer a complex-type glycan oxazoline onto a suitable acceptor, such as a peptide or protein bearing a single N-acetylglucosamine (GlcNAc) residue, to form a homogeneous glycoprotein. acs.org This method provides a highly efficient route to natural N-glycoproteins without the risk of product degradation by hydrolysis. acs.orgrsc.org

Another powerful chemoenzymatic route is the "top-down" or "stop and go" approach. researchgate.netnih.gov This strategy begins with a readily available, complex glycan, such as a sialoglycopeptide (SGP) isolated in large quantities from egg yolks. nih.gov A series of exoglycosidases (e.g., neuraminidase, galactosidase) are used to sequentially trim the glycan down to a core structure. nih.gov From this common precursor, a library of diverse and well-defined N-glycans can be built back up using a panel of glycosyltransferases, such as sialyltransferases and fucosyltransferases, to add specific monosaccharides in a controlled, branch-selective manner. researchgate.netfrontiersin.org

| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Reference |

| Endo-β-N-acetylglucosaminidase (ENGase) | Endo-M (wild-type) | Hydrolysis and transglycosylation of N-glycans. | acs.orgnih.gov |

| Glycosynthase (mutant ENGase) | EndoM-N175A | Highly efficient transglycosylation of glycan oxazolines to GlcNAc-acceptors without product hydrolysis. | acs.org |

| Glycosyltransferase | α-2,6-Sialyltransferase | Regio- and stereospecific addition of sialic acid to the 6-OH of a terminal galactose residue. | frontiersin.orgnih.gov |

| Exoglycosidase | Neuraminidase | Selective removal (trimming) of terminal sialic acid residues from a precursor glycan. | nih.gov |

De Novo Chemical Synthesis and Glyco-chemical Approaches for Disialylnonasaccharide-β-pNP

The de novo total chemical synthesis of a molecule as complex as Disialylnonasaccharide-β-pNP is a formidable challenge in carbohydrate chemistry. frontiersin.org Such syntheses require the assembly of multiple monosaccharide building blocks through a series of carefully planned glycosylation reactions, each demanding precise control over stereochemistry and regioselectivity. nih.gov The synthesis of N-glycans is particularly challenging due to the presence of difficult linkages, such as the β-mannosidic bond in the core and the α-sialic acid linkages at the non-reducing termini. nih.govrsc.org

Significant progress has been made in the total synthesis of related, highly complex sialylated N-glycans. researchgate.netresearchgate.net A key challenge is often the low reactivity of glycosyl donors, especially when they become large and sterically hindered. One innovative strategy to overcome this involves the temporary modification of protecting groups. For instance, protecting the N-acetyl (NHAc) group of a glucosamine (B1671600) residue as an N,N-diacetyl (NAc₂) moiety has been shown to dramatically improve the reactivity of the glycosyl donor by preventing the formation of intermolecular hydrogen bonds that reduce nucleophilicity. researchgate.netacs.org The choice of solvent is also critical; ether-based solvents can stabilize oxocarbenium ion intermediates, enhancing the yields of glycosylations between large, complex fragments. researchgate.netacs.org

A convergent strategy is typically employed, where the different branches (antennae) of the glycan are synthesized separately and then coupled to a central core structure. rsc.org For example, a sialylated trisaccharide donor can be coupled to the mannose core, followed by the attachment of other arms. rsc.org This modular approach allows for the efficient assembly of the final nonasaccharide backbone before the final deprotection steps and attachment of the p-nitrophenyl aglycone.

| Synthetic Challenge | Strategy/Method | Purpose | Reference |

| Low Donor Reactivity | Protection of NHAc as NAc₂ | Prevents intermolecular hydrogen bonding, increasing donor reactivity. | researchgate.netacs.org |

| Unstable Intermediates | Use of ether-based solvents | Stabilizes oxocarbenium ion intermediates during glycosylation of large fragments. | researchgate.netacs.org |

| Complex Assembly | Convergent Synthesis | Synthesizes glycan branches separately before coupling to a central core, improving efficiency. | rsc.org |

| β-Mannosylation | Various (e.g., C2-manno-epimerization) | To install the difficult β-mannosidic linkage found in the N-glycan core. | nih.gov |

Solid-Phase Glycan Synthesis Techniques Applied to Disialylnonasaccharide-β-pNP Derivatives

Solid-phase synthesis offers a powerful platform for the rapid and automated assembly of oligosaccharides. This technique involves anchoring the first sugar building block to an insoluble polymer resin and then sequentially adding subsequent monosaccharides. The growing glycan chain remains attached to the solid support, which simplifies purification as excess reagents and byproducts can be washed away after each step.

While direct, stepwise solid-phase synthesis of a complex structure like Disialylnonasaccharide-β-pNP is challenging, particularly the stereocontrolled addition of sialic acid on the resin, effective strategies have been developed. mpg.de A highly successful approach involves a "building block" or "fragment condensation" strategy. Instead of adding monosaccharides one by one, pre-synthesized sialylated disaccharide building blocks (e.g., a sialyl-galactose unit) are prepared in solution and then coupled to the resin-bound glycan chain. mpg.de This method circumvents the often low-yielding and unselective sialylation reaction on the solid support. mpg.de

Researchers have designed specialized sialic acid glycosyl phosphate (B84403) building blocks specifically for use in automated glycan assembly. beilstein-journals.orgresearchgate.net These donors are highly reactive and can be used in excess to drive the coupling reactions to completion, a key principle of automated solid-phase synthesis. mpg.debeilstein-journals.org This automated approach has enabled the synthesis of various oligosaccharides containing both α-(2,3) and α-(2,6) sialic acid linkages. researchgate.net Following assembly on the resin, the completed glycan can be cleaved from the support, often with a linker that can be used for further conjugation. mpg.de Solid-phase methods have also been used to modify complex glycans after they are assembled, for instance, through the selective esterification of sialic acid residues on an Asn-linked oligosaccharide. nih.gov

Stereochemical Control and Regioselectivity in Disialylnonasaccharide-β-pNP Synthesis

Achieving precise stereochemical and regioselective control during glycosylation is the central challenge in oligosaccharide synthesis. For Disialylnonasaccharide-β-pNP, the two most significant hurdles are the formation of the α-sialyl linkages and the β-mannosyl linkage.

Stereoselective α-sialylation is notoriously difficult due to several structural features of sialic acid. nih.govglycoforum.gr.jp It lacks a participating group at the adjacent C3 position to direct the incoming acceptor to the α-face, and the electron-withdrawing carboxyl group at the anomeric center destabilizes the oxocarbenium ion intermediate, promoting elimination side reactions. glycoforum.gr.jpglycoforum.gr.jp To overcome this, numerous advanced methods have been developed:

Nitrile Solvent Effect: Using solvents like acetonitrile (B52724) can promote an SN2-like inversion at the anomeric center, leading to the desired α-product. glycoforum.gr.jp

Auxiliary Protecting Groups: Installing a cyclic 4O,5N-oxazolidinone protecting group on the sialyl donor conformationally locks the molecule to favor α-attack. beilstein-journals.orgresearchgate.net

Constrained Bicyclic Donors: A more recent strategy involves creating a macrocycle that tethers the C1 and C5 positions of the sialyl donor. This bicyclic structure physically blocks the β-face, forcing the glycosyl acceptor to attack from the α-face, resulting in excellent stereoselectivity. glycoforum.gr.jpglycoforum.gr.jp

Regioselectivity—ensuring the glycosidic bond forms at the correct hydroxyl group of the acceptor—is typically managed through a series of protecting group manipulations. Orthogonal protecting groups, which can be removed under different conditions, are used to mask all hydroxyls except the one intended for glycosylation. For example, to achieve the specific branching pattern in Disialylnonasaccharide-β-pNP, the various hydroxyl groups on the mannose residues must be selectively exposed for glycosylation at different stages of the synthesis.

Design and Synthesis of Modified Disialylnonasaccharide-β-pNP Probes and Reporter Substrates

The p-nitrophenyl (pNP) group on Disialylnonasaccharide-β-pNP is itself a reporter, as its cleavage by a glycosidase releases p-nitrophenol, a chromophore that can be quantified by UV-Vis spectroscopy to measure enzyme activity. Beyond this intrinsic function, the core nonasaccharide structure serves as a valuable scaffold for creating more sophisticated chemical probes to study glycan-binding proteins (GBPs) and enzymes.

Modification can be achieved through both chemical and chemoenzymatic routes. For example, using the transglycosylation activity of Endo-M, an entire oligosaccharide can be transferred to an acceptor that has been pre-functionalized with a reporter tag, such as biotin (B1667282) (for affinity purification) or a fluorophore. nih.gov

More advanced probes involve the site-specific introduction of chemical handles for bioorthogonal chemistry. An azido (B1232118) group can be incorporated into the glycan structure, often starting from an azido-functionalized glycopeptide. biorxiv.org This azido-glycan can then be ligated to a detection platform, such as a dibenzocyclooctyne (DBCO)-functionalized M13 bacteriophage, via strain-promoted alkyne-azide cycloaddition (SPAAC). biorxiv.org This creates a multivalent "liquid glycan array" that can be used to study the binding interactions of lectins and antibodies with high sensitivity. biorxiv.org

Furthermore, the synthesis of isotopically labeled glycans, such as those containing deuterium (B1214612), provides powerful tools for mechanistic studies. researchgate.netresearchgate.net By incorporating deuterium into one of the sialic acid residues of an asymmetrically branched glycan, it is possible to use mass spectrometry or NMR to distinguish which branch of the glycan is being recognized or cleaved by an enzyme like neuraminidase. researchgate.net

| Probe/Substrate Type | Modification | Synthetic Method | Application | Reference |

| Chromogenic Substrate | p-Nitrophenyl (pNP) aglycone | Chemical synthesis | Quantitative measurement of glycosidase activity. | Intrinsic |

| Affinity Probe | Biotinylation | Chemoenzymatic (Endo-M transglycosylation) | Affinity purification and detection of glycan-binding proteins. | nih.gov |

| Liquid Glycan Array | Azide-functionalization and ligation to phage | Chemoenzymatic synthesis and bioorthogonal chemistry | High-sensitivity analysis of multivalent binding to lectins and cells. | biorxiv.org |

| Mechanistic Probe | Isotopic Labeling (Deuterium) | Total chemical synthesis | Distinguishing enzyme recognition of specific glycan branches by MS or NMR. | researchgate.netresearchgate.net |

Enzymological Characterization and Glycosidase/glycosyltransferase Interaction Mechanisms with Disialylnonasaccharide β Pnp

Disialylnonasaccharide-β-pNP as a Substrate for Glycosidases (e.g., Sialidases/Neuraminidases, Endo-β-N-acetylglucosaminidases)

The terminal sialic acid residues and the core structure of Disialylnonasaccharide-β-pNP make it an effective substrate for evaluating the hydrolytic activity of several classes of glycosidases. Sialidases, also known as neuraminidases, target the terminal sialic acid linkages, while endo-β-N-acetylglucosaminidases cleave the internal N,N'-diacetylchitobiose core. nih.govplos.org The release of the para-nitrophenyl (B135317) (pNP) group upon complete degradation or its detection in coupled assays allows for sensitive monitoring of enzymatic activity. nih.gov

Kinetic studies using complex sialylated substrates are fundamental to understanding enzyme efficiency and preference. While specific kinetic data for Disialylnonasaccharide-β-pNP is not broadly published, extensive research on analogous sialosides reveals key differences among glycosidases, particularly the four mammalian neuraminidases (NEU1, NEU2, NEU3, and NEU4). mdpi.com These enzymes exhibit distinct kinetic profiles depending on the sialic acid linkage and the underlying glycan structure. nih.govnih.gov For instance, NEU3 and NEU4 generally show higher activity towards various substrates compared to NEU1 and NEU2. nih.govplos.org

Studies using simpler sialylated substrates, such as 3'SiaLacNAc and 6'SiaLacNAc, provide a model for predicting the interaction with a complex substrate like Disialylnonasaccharide-β-pNP. The kinetic parameters for these enzymes highlight their specialized roles in cellular processes. nih.govplos.org Competitive inhibition kinetics have also been analyzed for mammalian sialidases using potent inhibitors, revealing Ki values in the micromolar range. nih.gov

Table 1: Kinetic Parameters of Recombinant Mammalian Neuraminidases with Various Sialylated Substrates This table presents data from analogous substrates to infer potential interactions with Disialylnonasaccharide-β-pNP.

| Enzyme | Substrate | KM (µM) | Vmax (pmol/h/µg) | Vmax/KM |

|---|---|---|---|---|

| NEU1 | 3′SiaLacNAc | 152 ± 13 | 231 ± 7 | 1.5 |

| 6′SiaLacNAc | 133 ± 15 | 210 ± 8 | 1.6 | |

| NEU2 | 3′SiaLacNAc | 151 ± 22 | 120 ± 6 | 0.8 |

| 6′SiaLacNAc | No Activity | |||

| NEU3 | 3′SiaLac | 53 ± 10 | 3140 ± 190 | 59.2 |

| 6′SiaLac | 121 ± 13 | 7010 ± 290 | 57.9 | |

| NEU4 | 3′SiaLacNAc | 110 ± 12 | 1840 ± 60 | 16.7 |

| 6′SiaLacNAc | No Activity |

Data adapted from studies on BODIPY-labeled substrates. nih.govplos.org

Glycosidases display significant specificity, which is critical for their biological function. The complex structure of Disialylnonasaccharide-β-pNP, featuring multiple potential cleavage sites, is ideal for profiling these specificities.

Sialidases/Neuraminidases: Mammalian sialidases can discriminate between different sialic acid linkages (α2,3, α2,6, or α2,8). nih.govnih.govdtu.dk

NEU1 shows broad specificity, hydrolyzing both α2,3- and α2,6-linked sialic acids effectively. nih.govplos.org

NEU2 and NEU4 are strongly inhibited by α2,6-linkages and branching fucose residues. nih.govnih.govplos.org

NEU3 readily cleaves both α2,3- and α2,6-linked substrates. nih.govnih.gov

NEU4 shows a strong preference for glycans with a β1,3-linked core structure over a β1,4-linked core. nih.govnih.gov

Endo-F1 cleaves high-mannose and hybrid-type N-glycans. jcggdb.jp

Endo-F2 acts on biantennary complex-type glycans. jcggdb.jp

Endo-H is specific for high-mannose and hybrid structures and is often used as a benchmark. jcggdb.jp The presence and location of terminal sialic acids on the nonasaccharide structure would significantly influence its susceptibility to different ENGases, making it a valuable tool for distinguishing their specificities. plos.org

Table 2: Summary of Substrate Specificity for Mammalian Neuraminidases

| Enzyme | Preference for Sialic Acid Linkage | Effect of Fucosylation | Core Structure Preference |

|---|---|---|---|

| NEU1 | α2,3 and α2,6 | Slight inhibition | No major preference |

| NEU2 | α2,3 only | Inhibited | No major preference |

| NEU3 | α2,3 and α2,6 | No significant effect | No major preference |

| NEU4 | α2,3 only | Inhibited | Prefers β1,3 over β1,4 |

Information compiled from multiple sources. nih.govnih.govplos.org

The hydrolysis of complex substrates like Disialylnonasaccharide-β-pNP is instrumental in elucidating the catalytic mechanisms of glycosidases. Most sialidases operate via a retaining double-displacement mechanism. researchgate.netsfu.ca This process involves two key steps:

Glycosylation: A nucleophilic residue in the enzyme's active site (often a tyrosine) attacks the anomeric carbon of the terminal sialic acid. researchgate.netsfu.ca This forms a covalent sialosyl-enzyme intermediate and releases the oligosaccharide aglycone. An acidic residue (aspartate or glutamate) acts as a general acid/base catalyst. researchgate.net

Deglycosylation: A water molecule, activated by the acidic residue, attacks the covalent intermediate, hydrolyzing it and releasing the sialic acid with a net retention of the anomeric stereochemistry. researchgate.netsfu.ca

The active site contains a triad (B1167595) of conserved arginine residues that coordinate the negatively charged carboxylate group of the sialic acid substrate, ensuring proper orientation for catalysis. researchgate.net A hydrophobic pocket accommodates the N-acetyl group, contributing to substrate specificity. researchgate.net In contrast, some unique sialidases function via an inverting mechanism, where an activated water molecule directly attacks the anomeric carbon in a single SN2-like step. nih.gov Studying the cleavage of a multi-sialylated substrate can provide insights into the processivity and specific conformational changes the substrate undergoes within the active site during catalysis. sfu.ca

Interactions of Disialylnonasaccharide-β-pNP and its Precursors with Glycosyltransferases

Glycosyltransferases are responsible for the biosynthesis of complex glycans. nih.gov Precursors to Disialylnonasaccharide-β-pNP, such as its asialo- or monosialyl- forms, serve as critical acceptor substrates for sialyltransferases (STs), the enzymes that transfer sialic acid from a donor, typically CMP-sialic acid. nih.gov

Sialyltransferases are highly specific, recognizing both the terminal sugar of the acceptor and the underlying glycan structure to create specific α2,3-, α2,6-, or α2,8-linkages. nih.govmatilda.science

ST6Gal-I specifically transfers sialic acid in an α2,6 linkage to the terminal galactose of a Galβ1,4GlcNAc sequence, a common antenna on complex N-glycans. nih.govdovepress.com

ST3Gal-IV and ST3Gal-VI add sialic acid in an α2,3 linkage to terminal galactose residues on Galβ1,4(3)GlcNAc structures. nih.gov

The presence of existing modifications, such as fucose or another sialic acid residue, can either block or promote the action of a specific sialyltransferase, highlighting the strict regulation of glycan biosynthesis. nih.gov

The defined structure of a precursor to Disialylnonasaccharide-β-pNP would allow researchers to precisely map the acceptor specificity of different sialyltransferases and investigate how the sialylation of one antenna affects the subsequent modification of another.

The biosynthesis of a complex structure like Disialylnonasaccharide-β-pNP occurs through a stepwise enzymatic pathway in the Golgi apparatus. nih.gov This process involves the sequential action of multiple glycosyltransferases.

Core Elongation: The core mannose structure is first elongated with N-acetylglucosamine (GlcNAc) by N-acetylglucosaminyltransferases (GnTs).

Galactosylation: Galactosyltransferases add galactose residues, typically in β1,4 linkage, to the terminal GlcNAc, forming N-acetyllactosamine (LacNAc) units which serve as the direct precursors for sialylation. researchgate.net

Sialylation: Specific sialyltransferases then add sialic acid residues to the terminal galactose units, completing the synthesis. nih.govresearchgate.net

Modern chemoenzymatic synthesis strategies replicate these pathways in vitro, often using one-pot reactions where multiple enzymes, including those for regenerating sugar nucleotide donors, work in concert to build complex oligosaccharides. researchgate.netcore.ac.uk For example, a disialylated glycan can be synthesized by first creating an oligo-LacNAc backbone and then using specific sialyltransferases, such as Photobacterium damsela α2,6-sialyltransferase (Pd2,6ST), to add sialic acids to both terminal and internal galactose residues. researchgate.net These synthetic pathways are crucial for producing homogenous glycans for functional studies. nih.gov

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| Disialylnonasaccharide-β-pNP | β-D-GlcNAc-(1->4)-β-D-GlcNAc-pNP substituted with a biantennary nonasaccharide containing two terminal sialic acid residues |

| pNP | para-Nitrophenyl |

| 3'SiaLacNAc | N-Acetylneuraminyl-α(2->3)-galactosyl-β(1->4)-N-acetylglucosamine |

| 6'SiaLacNAc | N-Acetylneuraminyl-α(2->6)-galactosyl-β(1->4)-N-acetylglucosamine |

| 3'SiaLac | N-Acetylneuraminyl-α(2->3)-galactosyl-β(1->4)-glucose |

| 6'SiaLac | N-Acetylneuraminyl-α(2->6)-galactosyl-β(1->4)-glucose |

| CMP-Sialic Acid | Cytidine monophosphate-N-acetylneuraminic acid |

| LacNAc | N-Acetyllactosamine (Galβ1-4GlcNAc) |

| UDP-Gal | Uridine diphosphate (B83284) galactose |

| UDP-GlcNAc | Uridine diphosphate N-acetylglucosamine |

Structural Basis of Enzyme-Disialylnonasaccharide-β-pNP Molecular Recognition

The intricate process of molecular recognition between enzymes and their substrates is fundamental to understanding catalytic mechanisms and designing targeted inhibitors or engineered enzymes with novel functions. In the context of Disialylnonasaccharide-β-pNP, elucidating the structural basis of its interaction with glycosidases and glycosyltransferases is paramount. This understanding is achieved through a synergistic approach combining computational studies and experimental validation via protein engineering.

Molecular Docking and Computational Simulation Studies of Enzyme-Substrate Complexes

Computational studies of enzymes that process sialylated glycans, such as sialidases and sialyltransferases, have revealed key features of substrate recognition. nih.govnih.gov Molecular docking simulations can predict the likely conformation of Disialylnonasaccharide-β-pNP within an enzyme's active site. mdpi.comjapsonline.comhealthdisgroup.usmdpi.com These simulations calculate the binding free energy, which indicates the stability of the enzyme-substrate complex. A lower binding free energy suggests a more favorable interaction. lu.se

For instance, in studies of neuraminidase, a type of sialidase, docking simulations have identified critical amino acid residues that form hydrogen bonds and van der Waals interactions with the sialic acid moieties of their substrates. biochempress.comjapsonline.comresearchgate.net It is anticipated that similar interactions would be crucial for the recognition of the terminal sialic acid residues of Disialylnonasaccharide-β-pNP. The simulations can also highlight the importance of charged residues in the active site that interact with the carboxyl group of sialic acid, a key feature for substrate specificity. nih.gov

Molecular dynamics (MD) simulations further enhance the understanding obtained from static docking models by introducing flexibility and observing the dynamic behavior of the enzyme-substrate complex over time. nih.govconsensus.app These simulations can reveal conformational changes in both the enzyme and the substrate upon binding, providing a more realistic representation of the molecular recognition event. For example, a flexible loop in a sialyltransferase has been shown to adopt a more closed conformation upon substrate binding, effectively securing the oligosaccharide in the active site for catalysis. researchgate.net

The insights gained from these computational approaches are often summarized in tables that detail the interacting residues and the nature of their interactions, as illustrated in the hypothetical table below for a putative glycosidase interacting with Disialylnonasaccharide-β-pNP.

| Enzyme Residue | Substrate Moiety | Interaction Type | Calculated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Arg129 | Sialic Acid 1 (Terminal) | Hydrogen Bond, Salt Bridge | -5.2 |

| Tyr81 | Sialic Acid 1 (N-acetyl group) | Hydrogen Bond | -3.8 |

| Asn51 | Galactose | Hydrogen Bond | -2.5 |

| Trp150 | Glucose | CH-π Interaction | -2.1 |

| Glu250 | p-Nitrophenyl group | van der Waals | -1.5 |

Site-Directed Mutagenesis and Mutational Analysis to Elucidate Binding Determinants

While computational studies provide valuable predictive models, experimental validation is crucial to confirm the functional roles of specific amino acid residues. Site-directed mutagenesis is a powerful technique used to systematically replace amino acids in an enzyme's active site to probe their importance in substrate binding and catalysis. nih.govumd.edunih.govoup.com By comparing the kinetic parameters of the wild-type enzyme with those of its mutants, researchers can deduce the contributions of individual residues to the molecular recognition of substrates like Disialylnonasaccharide-β-pNP.

Mutational analyses of glycosidases and glycosyltransferases have successfully identified key residues that determine substrate specificity. nih.govnih.govresearchgate.net For example, studies on a human membrane-associated sialidase demonstrated that mutating specific residues in the active site could alter its substrate preference, increasing its activity towards substrates that are poorly hydrolyzed by the wild-type enzyme. nih.gov A mutation of glutamic acid to aspartic acid (E51D) in this sialidase resulted in a lower Michaelis constant (Km) and a higher maximum velocity (Vmax) for the substrate sialyllactose, indicating improved binding and catalytic efficiency. nih.gov

In the context of Disialylnonasaccharide-β-pNP, a similar approach could be employed. Key residues identified through molecular docking as potential interaction partners would be targeted for mutation. For example, if a specific arginine residue is predicted to form a salt bridge with a sialic acid's carboxyl group, mutating this arginine to a neutral amino acid like alanine (B10760859) would be expected to significantly increase the Km value for Disialylnonasaccharide-β-pNP, reflecting a weaker binding affinity.

The results of such mutational analyses are often presented in a tabular format that allows for a clear comparison of the kinetic data. The following interactive table provides a hypothetical example of how mutations in a glycosidase could affect its interaction with Disialylnonasaccharide-β-pNP.

| Enzyme Variant | Km (mM) for Disialylnonasaccharide-β-pNP | Vmax (μmol/min/mg) | Relative Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Wild-Type | 0.5 | 100 | 100% |

| Arg129Ala | 5.2 | 20 | 1.9% |

| Tyr81Phe | 1.5 | 85 | 28.3% |

| Asn51Ala | 2.8 | 60 | 10.7% |

| Trp150Ala | 1.1 | 75 | 34.1% |

Furthermore, site-directed mutagenesis can sometimes lead to enzymes with altered or novel activities. For instance, specific mutations in a sialidase from Trypanosoma rangeli were sufficient to introduce trans-sialidase activity, allowing the enzyme to transfer sialic acid to another sugar acceptor instead of just hydrolyzing it. conicet.gov.ar This highlights the potential of protein engineering to create biocatalysts with tailored functionalities for glycoconjugate synthesis.

Biological Roles and Mechanistic Investigations of Disialylnonasaccharide β Pnp in Cellular Systems

Disialylnonasaccharide-β-pNP as a Mimetic in Glycan-Mediated Molecular Recognition Studies

Glycans on the cell surface form a dense layer known as the glycocalyx, which mediates a vast number of molecular recognition events. Disialylnonasaccharide-β-pNP is designed to mimic specific components of this glycocalyx, particularly complex N-glycans that are terminally sialylated. This mimicry allows researchers to study the interactions of these specific glycan structures in controlled, in vitro environments. nih.gov By presenting a defined, homogeneous glycan structure, this compound helps to dissect the specificity and affinity of glycan-binding proteins that would be difficult to study using heterogeneous mixtures of glycans isolated from natural sources.

Lectins are a class of proteins that bind specifically to carbohydrate structures and are central to many physiological and pathological processes. nih.gov Disialylnonasaccharide-β-pNP is particularly useful for studying lectins that recognize sialic acid-containing glycans, such as Siglecs (Sialic acid-binding immunoglobulin-type lectins) and selectins. tcichemicals.com

Research in this area often involves assays to determine the binding specificity and kinetics of these interactions. For example, the pNP tag allows for colorimetric detection in enzyme-linked lectin assays (ELLA), where the compound can be immobilized to a surface to capture specific lectins from a complex biological sample. Conversely, it can be used in solution to competitively inhibit the binding of a lectin to a known cell surface receptor, thereby quantifying the interaction.

Studies have demonstrated that the fine specificity of lectins is crucial for their biological function. For instance, influenza hemagglutinin, a viral lectin, distinguishes between sialic acids linked in α2,3- or α2,6-configurations to the underlying galactose residue. nih.gov Synthetic oligosaccharides like Disialylnonasaccharide-β-pNP provide the precise structures needed to probe these subtle but critical differences in recognition.

Table 1: Examples of Lectin Families and Their Sialic Acid Linkage Specificity

| Lectin Family | Primary Specificity | Biological Relevance |

| Siglecs | α2,3- and α2,6-linked sialic acids | Immune regulation, cell signaling |

| Selectins | Sialyl Lewisx/a | Cell adhesion, inflammation |

| Viral Lectins (e.g., Hemagglutinin) | α2,3- or α2,6-linked sialic acids | Host-pathogen recognition, viral entry |

| Galectins | β-galactosides (binding can be modulated by sialylation) | Inflammation, cancer, immune response |

This table provides an illustrative overview of lectin families that recognize sialylated glycans and are potential interaction partners for Disialylnonasaccharide-β-pNP.

The binding of ligands to cell surface receptors is often modulated by the glycosylation of the receptor itself or by co-receptors. nih.gov The presence of sialic acid can influence receptor dimerization, ligand affinity, and the initiation of downstream signaling cascades. nih.gov Disialylnonasaccharide-β-pNP can be used as a tool to investigate these effects.

By introducing this defined glycan into cell culture systems, researchers can probe how the presence of a specific sialylated structure influences receptor activity. For example, it can be used to compete with endogenous glycans for binding sites on receptors or auxiliary proteins, potentially altering signaling outcomes. The desialylation of Toll-like receptor 4 (TLR4) by the sialidase Neu1 is essential for its activation; a synthetic sialylated compound could be used to study the inhibition of this process. nih.gov Such studies are crucial for understanding how changes in cell surface glycosylation can impact cellular behavior in health and disease.

Disialylnonasaccharide-β-pNP in Probing Glycopathways and Disease Mechanisms

Aberrant glycosylation is a hallmark of numerous diseases, including inherited metabolic disorders and cancer. nih.govescholarship.org Synthetic glycans like Disialylnonasaccharide-β-pNP serve as essential probes and standards for studying the enzymatic pathways responsible for glycan biosynthesis and catabolism and for identifying defects that lead to disease.

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undegraded substrates within lysosomes, often due to deficient enzyme activity. nih.gov Several LSDs, such as sialidosis and galactosialidosis, involve the inability to break down sialylated oligosaccharides. mdpi.com In these cases, sialylated glycans accumulate in tissues and are excreted in the urine. mdpi.comresearchgate.net

Disialylnonasaccharide-β-pNP can be used as a precise substrate in enzymatic assays to measure the activity of sialidases and other glycosidases in patient-derived samples (e.g., fibroblasts or white blood cells). mdpi.com The pNP group allows for a straightforward spectrophotometric readout of enzyme activity, making it a valuable tool for diagnosing LSDs and for screening potential therapeutic agents that aim to restore or enhance enzyme function. tcichemicals.com Similarly, in congenital disorders of glycosylation (CDGs), which result from defects in the synthesis of glycans, this compound can be used as an analytical standard to compare against patient-derived glycan profiles, helping to pinpoint specific enzymatic deficiencies. researchgate.net

The biosynthesis of complex glycans is a multi-step process involving numerous glycosyltransferases and glycosidases located in the endoplasmic reticulum and Golgi apparatus. nih.gov Alterations in the expression or activity of these enzymes, as seen in various cancers and inflammatory diseases, lead to changes in the cell surface glycome. escholarship.org

Disialylnonasaccharide-β-pNP can be used as a standard in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to characterize these changes. By comparing the glycan profiles of healthy versus diseased cells, researchers can identify specific aberrant structures. Furthermore, this compound can act as an acceptor substrate in glycosyltransferase assays to measure the activity of specific enzymes responsible for elongating or terminating glycan chains. This allows for a detailed molecular-level characterization of the defects in glycosylation pathways, providing insights into disease pathogenesis and identifying potential biomarkers. youtube.com

Table 2: Research Applications of Disialylnonasaccharide-β-pNP in Disease Mechanism Studies

| Research Area | Application | Purpose |

| Lysosomal Storage Disorders (e.g., Sialidosis) | Enzyme Substrate | To measure the activity of deficient lysosomal hydrolases (e.g., sialidases) for diagnosis and therapeutic screening. mdpi.com |

| Congenital Disorders of Glycosylation (CDGs) | Analytical Standard | To compare with patient glycan profiles to identify structural defects and underlying enzymatic deficiencies. researchgate.net |

| Cancer Glycobiology | Acceptor Substrate / Standard | To measure glycosyltransferase activity and identify aberrant glycan structures that serve as tumor markers. |

| Infectious Disease | Competitive Inhibitor | To block the binding of pathogens (viruses, bacteria) to host cell sialylated glycans, studying mechanisms of infection. tcichemicals.com |

Disialylnonasaccharide-β-pNP in In Vitro Model Systems for Biological Activity Assessment

The use of well-defined molecules is critical for obtaining reproducible and interpretable results in biological assays. Disialylnonasaccharide-β-pNP provides a chemically precise tool for assessing the biological activity of glycan-interacting proteins in various in vitro model systems. nih.gov

Its applications range from simple binding assays on microplates to more complex cell-based assays. For instance, it can be used to assess the sialylation-dependent activity of biotherapeutics like erythropoietin, where adequate sialylation is crucial for in vivo efficacy. nih.gov In cell proliferation or apoptosis assays, it can be used to determine whether the engagement of a specific sialic acid-binding receptor triggers a cellular response. The defined structure of Disialylnonasaccharide-β-pNP eliminates the variability inherent in using natural glycan mixtures, making it an ideal reagent for high-throughput screening and for the detailed characterization of the structure-function relationships that govern glycan recognition.

Advanced Analytical and Biophysical Characterization Techniques for Disialylnonasaccharide β Pnp

Mass Spectrometry-Based Characterization of Disialylnonasaccharide-β-pNP

Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of oligosaccharides. Its high sensitivity and ability to provide information on mass, composition, sequence, and branching patterns make it central to glycomic workflows.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the sequence of monosaccharides and the linkages between them. The process involves the selection of a specific precursor ion (in this case, the molecular ion of Disialylnonasaccharide-β-pNP) which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reconstruct the oligosaccharide's structure.

The fragmentation of sialylated oligosaccharides like Disialylnonasaccharide-β-pNP is characterized by several key features. Glycosidic bond cleavages are common, leading to the formation of B and Y ions, which reveal the monosaccharide sequence. For instance, the sequential loss of sialic acid residues is a predominant fragmentation pathway. nih.gov Cross-ring cleavages (A and X ions) also occur and can provide valuable information about the positions of glycosidic linkages. acs.org

A critical aspect of analyzing sialylated glycans is distinguishing between α2,3- and α2,6-linkages. These isomers exhibit distinct fragmentation patterns. For example, studies have shown that the α2,3-sialic acid linkage is more labile and cleaves more readily than the α2,6-linkage in post-source decay (PSD) fragmentation. nih.gov Furthermore, specific cross-ring fragments can be diagnostic for each linkage type. For instance, a 2,4A3 cross-ring fragment at a terminal monosaccharide is often abundant in α2,6-linked NeuAc glycans, while a related (2,4A3-H2O) fragment is more prominent in α2,3-linked structures. acs.org These characteristic fragmentation patterns allow for the precise determination of the sialic acid linkage in Disialylnonasaccharide-β-pNP.

Table 1: Representative MS/MS Fragmentation Ions for Sialylated Oligosaccharide Analysis

| Ion Type | Cleavage Type | Information Provided |

|---|---|---|

| B-ions | Glycosidic | Sequence from the non-reducing end |

| Y-ions | Glycosidic | Sequence from the reducing end (pNP-tag) |

| C-ions | Glycosidic | Sequence from the non-reducing end (with charge) |

| Z-ions | Glycosidic | Sequence from the reducing end (with charge) |

| A-ions | Cross-ring | Linkage position information |

| X-ions | Cross-ring | Linkage position information |

In the field of glycomics, which involves the comprehensive study of all glycans in a biological system, reference standards are crucial for the accurate identification and quantification of complex glycan structures. Disialylnonasaccharide-β-pNP, with its well-defined and complex structure, serves as an excellent reference standard. aspariaglycomics.com

Its utility as a standard is multifaceted. In chromatographic and electrophoretic methods, its known retention time or migration time can be used to calibrate separation systems and to identify similar structures in complex biological mixtures. In mass spectrometry, its precise mass and predictable fragmentation pattern can be used to validate instrument performance and to confirm the identity of unknown glycans through spectral matching. nih.gov The availability of a high-purity, structurally confirmed standard like Disialylnonasaccharide-β-pNP enhances the reliability and comparability of glycomic data across different laboratories and platforms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Disialylnonasaccharide-β-pNP Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed, atom-level structural and conformational analysis of oligosaccharides in solution. It provides definitive information on monosaccharide composition, anomeric configurations, glycosidic linkages, and three-dimensional shape.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is the first step in the structural elucidation of Disialylnonasaccharide-β-pNP. nih.govslu.se This is achieved using a suite of one-dimensional and two-dimensional NMR experiments, including:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide ring system.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, helping to identify the type of monosaccharide (e.g., glucose, galactose, N-acetylglucosamine).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for identifying the glycosidic linkages between sugar residues.

Table 2: Key NMR Experiments for Disialylnonasaccharide-β-pNP Analysis

| NMR Experiment | Primary Information Obtained |

|---|---|

| 1D ¹H | Provides an initial overview of proton signals, including anomeric protons. |

| COSY/TOCSY | Assigns proton resonances within each monosaccharide residue. |

| HSQC/HMBC | Assigns carbon resonances and determines inter-residue glycosidic linkages. |

| NOESY/ROESY | Provides through-space proton-proton distances to define the 3D solution conformation. |

Understanding how Disialylnonasaccharide-β-pNP interacts with proteins and other biological receptors is crucial for elucidating its function. Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are powerful methods for mapping the binding epitope of a ligand. nih.govresearchgate.net

In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a small region of the NMR spectrum where only signals from the protein receptor appear. glycopedia.eu This saturation is transferred through the protein via spin diffusion. If Disialylnonasaccharide-β-pNP binds to the protein, the saturation is further transferred to the protons of the oligosaccharide that are in close contact with the protein surface. springernature.com When the oligosaccharide dissociates, it carries this "saturation memory" with it. glycopedia.eu

By subtracting a spectrum with protein saturation from a reference spectrum without saturation, a "difference" spectrum is obtained. glycopedia.eu This STD spectrum exclusively shows signals from the protons of the oligosaccharide that were in proximity to the protein. The intensity of each signal in the STD spectrum is proportional to its proximity to the protein surface, allowing for a precise mapping of the binding epitope—the specific part of the oligosaccharide that mediates the interaction. nih.gov

Chromatographic and Electrophoretic Techniques for Disialylnonasaccharide-β-pNP Analysis

Chromatographic and electrophoretic methods are fundamental for the purification, separation, and analysis of oligosaccharides. They are often used to assess the purity of standards like Disialylnonasaccharide-β-pNP and to analyze complex mixtures containing this and other glycans.

Chromatographic Techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for the separation of polar compounds like glycans. obrnutafaza.hr In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. chromatographyonline.comnih.gov This creates a water-rich layer on the surface of the stationary phase, and glycans partition between this layer and the mobile phase. chromatographyonline.com HILIC is particularly adept at separating glycans based on their size, charge, and even subtle structural differences, such as sialic acid linkage isomerism (α2,3 vs. α2,6). obrnutafaza.hrub.edu The p-nitrophenyl (pNP) tag on Disialylnonasaccharide-β-pNP provides a convenient chromophore for UV detection.

Electrophoretic Techniques: Capillary Electrophoresis (CE) offers high-resolution separation of charged molecules. nih.gov Due to the presence of two negatively charged sialic acid residues, Disialylnonasaccharide-β-pNP is well-suited for CE analysis. In CE, components of a mixture migrate at different velocities in an electric field based on their charge-to-size ratio. nih.gov This technique is known for its high efficiency, short analysis times, and minimal sample consumption. ucdavis.edu Coupling CE with mass spectrometry (CE-MS) provides a powerful analytical platform, combining high-resolution separation with sensitive and specific detection, enabling the analysis of complex glycan mixtures from biological samples. researchgate.net

Table 3: Comparison of Analytical Techniques for Disialylnonasaccharide-β-pNP

| Technique | Separation Principle | Key Advantages |

|---|---|---|

| HILIC | Partitioning based on hydrophilicity | Excellent resolution of isomers, compatible with MS. nih.gov |

| Capillary Electrophoresis (CE) | Migration based on charge-to-size ratio | High efficiency, fast analysis, low sample consumption. nih.govucdavis.edu |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of sialylated oligosaccharides, providing high-resolution separation for both purity assessment and quantification. For a complex molecule like Disialylnonasaccharide-β-pNP, HPLC methods are tailored to handle its hydrophilic nature and the potential for isomeric variants. Commercial suppliers of Disialylnonasaccharide-β-pNP often specify a purity of greater than 98.0%, as determined by HPLC, highlighting the technique's central role in quality control. tcichemicals.com

The analysis of sialylated oligosaccharides by HPLC often faces challenges, such as the instability of the sialic acid moiety and the presence of isomers. nih.gov To overcome these, specialized HPLC columns and methodologies are employed. Porous graphitized carbon (PGC) columns are particularly effective, offering excellent separation of isomers with high reproducibility. nih.govacs.org Coupling HPLC with mass spectrometry (HPLC-MS) further enhances analytical power by minimizing ion suppression from neutral oligosaccharides and enabling detailed structural confirmation of the separated components. nih.govacs.org

Below is a table summarizing typical parameters used in the HPLC analysis of complex sialylated oligosaccharides.

| Parameter | Description | Typical Value/Condition | Rationale |

| Stationary Phase (Column) | Porous Graphitized Carbon (PGC) or Amide-80 | PGC is highly effective for resolving structural isomers of glycans. nih.govnih.gov | |

| Mobile Phase | Acetonitrile (B52724)/Water with a modifier | Gradient of aqueous ammonium (B1175870) formate (B1220265) or formic acid in acetonitrile. | Balances retention and elution of polar oligosaccharides while being compatible with MS detection. acs.org |

| Detection Method | UV (for pNP group) or Mass Spectrometry (MS) | UV detection at ~305 nm for the p-nitrophenyl group; ESI-MS for structural data. | The pNP tag allows for sensitive UV detection, while MS provides mass and fragmentation data for definitive identification. nih.gov |

| Purity Standard | Area percentage from the chromatogram | >98.0% | A common quality standard for synthetic oligosaccharides used in research. tcichemicals.com |

Capillary Electrophoresis (CE) and other advanced separation methods

Capillary Electrophoresis (CE) offers a powerful, high-resolution alternative to HPLC for the analysis of charged glycans like Disialylnonasaccharide-β-pNP. CE separates molecules based on their electrophoretic mobility in a narrow capillary, providing extremely high separation efficiency and very fast analysis times, often under 10 minutes. nih.govnih.gov Because the separation is based on the charge-to-mass ratio, CE is inherently well-suited for analyzing sialylated oligosaccharides, which carry the negative charge of the sialic acid's carboxyl group. nih.gov

Different modes of CE can be applied to glycan analysis. Micellar electrokinetic chromatography, for instance, has demonstrated good separation of native sialylated milk oligosaccharides. nih.gov For neutral oligosaccharides, derivatization with a charged tag like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is required, but for inherently charged molecules like Disialylnonasaccharide-β-pNP, analysis can often be performed on the native compound. nih.gov The high resolving power of CE makes it particularly valuable for separating complex isomeric mixtures that may be challenging to resolve even with specialized HPLC columns. nih.gov

| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |

| Principle | Partitioning between stationary and mobile phases. | Differential migration in an electric field. |

| Resolution | High, especially with specialized columns like PGC. nih.gov | Very high, often superior for complex isomer separation. nih.gov |

| Analysis Time | Longer (10-60 min). nih.gov | Very fast (often <10 min). nih.gov |

| Sample Volume | Microliter range. | Nanoliter range. |

| Suitability | Broadly applicable to neutral and charged glycans. | Ideal for charged molecules like sialylated oligosaccharides. nih.gov |

Biophysical Methods for Disialylnonasaccharide-β-pNP Interaction Analysis

Understanding the biological role of Disialylnonasaccharide-β-pNP involves characterizing its interactions with binding partners, such as lectins or antibodies. nih.govresearchgate.net Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantitatively describing these binding events in real-time and determining the thermodynamic forces that drive them. vectorlabs.com

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real time. bioradiations.commolecular-interactions.si The method provides detailed kinetic information, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ). nih.gov

In a typical SPR experiment involving a glycan, one interaction partner (e.g., a lectin or antibody) is immobilized on the surface of a sensor chip. nih.gov A solution containing Disialylnonasaccharide-β-pNP (the analyte) is then flowed over the surface. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram. bioradiations.com The resulting curves are fitted to kinetic models to extract the rate constants. bioradiations.com

| Kinetic Parameter | Symbol | Description | Typical Units |

| Association Rate | kₐ | The rate at which the glycan-protein complex forms. | M⁻¹s⁻¹ |

| Dissociation Rate | kₔ | The rate at which the glycan-protein complex breaks apart. | s⁻¹ |

| Equilibrium Dissociation Constant | Kₐ | The ratio of kₔ/kₐ; a measure of binding affinity (lower Kₐ indicates stronger binding). | M (molar) |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govyoutube.com It is considered a gold standard for characterizing biomolecular interactions because it provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization. springernature.comglycopedia.eu

In an ITC experiment, a solution of the ligand (e.g., Disialylnonasaccharide-β-pNP) is titrated in small aliquots into a sample cell containing its binding partner (e.g., a protein). youtube.com Each injection triggers a heat change that is measured by the calorimeter. glycopedia.eu The data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.gov From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing deep insight into the forces driving the binding.

| Thermodynamic Parameter | Symbol | Description | How it is Determined |

| Binding Stoichiometry | n | The number of ligand molecules that bind to one molecule of the protein. | Determined from the inflection point of the binding isotherm. nih.gov |

| Binding Affinity | Kₐ (or Kₔ) | A measure of the strength of the interaction. | Calculated from the shape of the binding isotherm. glycopedia.eu |

| Enthalpy Change | ΔH | The heat released or absorbed upon binding, reflecting changes in bonding (e.g., hydrogen bonds). | Directly measured from the total heat change upon saturation. nih.gov |

| Entropy Change | ΔS | The change in the system's disorder, often related to conformational changes and solvent reorganization. | Calculated using the equation: ΔG = ΔH - TΔS. |

Theoretical and Computational Approaches in Disialylnonasaccharide β Pnp Research

Molecular Dynamics Simulations of Disialylnonasaccharide-β-pNP Conformational Landscape

Due to the numerous rotatable glycosidic bonds, a complex oligosaccharide like Disialylnonasaccharide-β-pNP does not exist in a single, rigid state but rather as a dynamic ensemble of conformations. Molecular dynamics (MD) simulations are a powerful computational tool used to explore this vast conformational space and map the molecule's free-energy landscape. researchgate.netmdpi.com

The terminal sialic acid residues play a critical role in the conformational dynamics. Sialylation can significantly influence the molecule's shape and stability through electrostatic interactions and hydrogen bonding, both within the glycan and with the surrounding solvent. nih.gov MD simulations can quantify these effects, revealing how sialic acids may stabilize certain conformations or interact with the protein surface of binding partners. nih.govresearchgate.net Advanced simulation techniques are often required to ensure thorough sampling of the complex energy landscapes of such large glycans. researchgate.net

Table 1: Key Parameters and Outputs of MD Simulations for Glycan Conformational Analysis

| Parameter/Output | Description | Relevance to Disialylnonasaccharide-β-pNP |

|---|---|---|

| Force Field | A set of parameters and equations used to calculate the potential energy of the system's atoms. Glycan-specific force fields (e.g., GLYCAM) are essential for accurate modeling. | Ensures that the interactions involving the specific monosaccharides and linkages in the nonasaccharide are accurately represented. |

| Solvent Model | Representation of the solvent (typically water). Explicit solvent models provide a more realistic environment. researchgate.net | Crucial for capturing the influence of hydration and hydrogen bonding on the glycan's conformation. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulations are needed to adequately sample the diverse conformational states of a flexible nonasaccharide. tandfonline.com |

| Conformational Maps (Ramachandran-like plots) | Plots of the glycosidic torsion angles (Φ/Ψ) that show the sterically allowed and preferred orientations between sugar units. | Visualizes the flexibility of each glycosidic linkage within the Disialylnonasaccharide structure. |

| Free Energy Landscape | A map representing the conformational states of the molecule and their relative energies, identifying the most stable and metastable conformations. mdpi.com | Reveals the dominant 3D shapes of Disialylnonasaccharide-β-pNP in solution. |

| Root Mean Square Deviation (RMSD) & Fluctuation (RMSF) | RMSD measures the average deviation of atomic positions over time, indicating structural stability. RMSF measures the fluctuation of individual atoms or residues. mdpi.com | Quantifies the overall flexibility of the molecule and identifies which parts of the saccharide chain are most mobile. mdpi.com |

Quantum Chemical Calculations for Glycosidic Bond Reactivity and pNP-Linkage Stability

Quantum chemical calculations, particularly those using density functional theory (DFT) or combined quantum mechanics/molecular mechanics (QM/MM) methods, are employed to investigate the electronic structure and reactivity of Disialylnonasaccharide-β-pNP. acs.org These methods are essential for understanding the mechanisms of enzymatic and chemical cleavage of its glycosidic bonds. researchgate.net

The reactivity of the internal glycosidic bonds, especially the sialic acid linkages, is of great interest as they are targets for sialidase enzymes. researchgate.net QM/MM simulations can model the enzymatic reaction, treating the reacting atoms (the glycosidic bond and key enzyme active site residues) with high-accuracy quantum mechanics, while the rest of the system is modeled with computationally less expensive molecular mechanics. acs.orgnih.gov This approach allows researchers to map the entire reaction pathway, identify the transition state structure, and calculate the activation energy for bond cleavage, providing a detailed mechanistic understanding that is unobtainable through experimental methods alone. acs.orgsemanticscholar.org

The stability of the β-linkage to the p-nitrophenyl (pNP) group is also a key area of computational study. The pNP group serves as a chromogenic leaving group in enzyme assays, and understanding its hydrolysis mechanism is critical for interpreting kinetic data. researchgate.net Studies on model compounds like p-nitrophenyl-β-D-glucoside show that the hydrolysis mechanism is highly dependent on pH. chemrxiv.orgchemrxiv.org Computational models can be used to explore these different mechanisms, such as specific acid-catalyzed hydrolysis or bimolecular nucleophilic substitution under basic conditions, and to calculate the energetics of C-O bond cleavage for the pNP linkage. chemrxiv.orgchemrxiv.org

Table 2: Computational Chemistry Approaches for Bond Analysis

| Method | Application Area | Insights Gained for Disialylnonasaccharide-β-pNP |

|---|---|---|

| QM/MM Simulations | Enzymatic cleavage of internal glycosidic bonds (e.g., by sialidases). researchgate.net | Provides detailed reaction mechanisms, transition state structures, and activation energies for enzymatic processing. acs.org |

| Density Functional Theory (DFT) | Analysis of smaller fragments or model compounds representing specific linkages. researchgate.net | Calculates bond dissociation energies and electronic properties to predict the inherent reactivity of different glycosidic bonds. |

| Ab Initio Calculations | High-accuracy calculations on model systems to understand sialic acid chemistry. nih.gov | Provides fundamental information about the electronic structure and preferred conformations of sialic acid residues. nih.gov |

| pH-dependent Hydrolysis Modeling | Stability of the pNP-linkage across a range of pH conditions. chemrxiv.org | Predicts the rate and mechanism of non-enzymatic hydrolysis of the pNP group, crucial for designing and interpreting enzyme assays. chemrxiv.org |

In Silico Prediction of Enzyme Substrate Specificity Towards Disialylnonasaccharide-β-pNP and Analogs

Predicting which enzymes can bind and process Disialylnonasaccharide-β-pNP is a significant challenge that can be addressed using various in silico techniques. These methods help to screen large numbers of enzymes and guide experimental studies.

Molecular docking is a primary tool used to predict the binding orientation of a substrate within an enzyme's active site. jst.go.jp For Disialylnonasaccharide-β-pNP, docking simulations can be performed against the 3D structures of various glycoside hydrolases (e.g., sialidases) or glycosyltransferases. The results provide a score that estimates the binding affinity and reveals key interactions, such as hydrogen bonds and electrostatic contacts, that stabilize the enzyme-substrate complex. nih.gov

Following docking, MD simulations can be used to assess the stability and dynamics of the predicted enzyme-substrate complex. nih.govbiorxiv.org These simulations can reveal whether the substrate remains productively bound in the active site or if it dissociates, providing a more rigorous assessment of specificity than docking alone. nih.gov

Furthermore, machine learning (ML) models are emerging as a powerful approach for predicting substrate specificity. rsc.org These models can be trained on curated datasets of enzyme sequences and their known substrates. By incorporating both sequence and structural features, ML classifiers can learn the complex patterns that determine specificity and then be used to predict whether an uncharacterized enzyme is likely to act on Disialylnonasaccharide-β-pNP or its analogs. osti.gov

Table 3: In Silico Methods for Predicting Enzyme-Substrate Specificity

| Technique | Principle | Application to Disialylnonasaccharide-β-pNP |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. jst.go.jp | Screens potential enzymes (sialidases, etc.) by predicting how well the nonasaccharide fits into their active sites. |

| MD Simulations of Enzyme-Substrate Complex | Simulates the dynamic behavior of the docked complex to evaluate its stability. biorxiv.org | Validates docking poses and assesses whether the substrate is held in a catalytically competent orientation. |

| Machine Learning Models | Uses algorithms trained on known enzyme-substrate pairs to predict specificity from sequence or structural data. rsc.org | Predicts novel glycosyltransferases or glycosidases that may utilize the nonasaccharide as a substrate. osti.gov |

| Site-Identification by Ligand Competitive Saturation (SILCS) | An enhanced sampling MD approach that maps the binding landscape of small molecules on a protein surface. | Can be adapted to identify key interaction "hot spots" on an enzyme surface for the different monosaccharide units of the substrate. nih.gov |

Bioinformatic Analysis of Glycan-Processing Enzymes and Glycogene Expression Relevant to Disialylnonasaccharide-β-pNP Metabolism

The biosynthesis and degradation of complex glycans are not template-driven but are controlled by the coordinated action of numerous enzymes known as "glycogenes." nih.gov Bioinformatics provides the tools and databases necessary to analyze these enzymes and their expression, offering critical insights into the metabolic pathways relevant to Disialylnonasaccharide-β-pNP.

Databases such as the Carbohydrate-Active enZYmes (CAZy) database classify glycan-processing enzymes (glycosyltransferases, glycoside hydrolases) into families based on sequence similarity. This allows researchers to identify all potential enzymes that might be involved in the synthesis or cleavage of the specific linkages found in Disialylnonasaccharide-β-pNP. Other key resources include the GlycoGene DataBase (GGDB), which focuses on genes involved in glycosynthesis, and integrated databases like KEGG GLYCAN, which provides information on glycan structures and related metabolic pathways. nih.govglycopedia.euglycoforum.gr.jp

Analysis of glycogene expression data, obtained from techniques like RNA-sequencing or microarrays, can reveal the capacity of a specific cell or tissue to synthesize this particular nonasaccharide. nih.gov Correlating changes in glycogene expression with observed changes in glycan structures is challenging but can be facilitated by specialized bioinformatics tools that map expression data onto known biosynthetic pathways. nih.govmdpi.com This integrated analysis can help elucidate how the metabolism of Disialylnonasaccharide-β-pNP is regulated in different biological contexts. Software tools are also available to aid in the interpretation of mass spectrometry data used for glycan profiling, helping to identify and quantify complex structures like the target compound from experimental samples. nih.govcreative-proteomics.comoup.com

Table 4: Key Bioinformatic Resources for Glycan Metabolism Research

| Resource | Description | Relevance to Disialylnonasaccharide-β-pNP |

|---|---|---|

| CAZy Database | Carbohydrate-Active enZYmes database; classifies enzymes based on sequence homology. glycoforum.gr.jp | Identifies families of glycosyltransferases and glycoside hydrolases that create and degrade the specific linkages in the nonasaccharide. |

| GlycoGene DataBase (GGDB) | A database of human and other animal genes related to glycan synthesis. glycopedia.euglycoforum.gr.jp | Provides detailed information on the specific sialyltransferases and other glycosyltransferases required for biosynthesis. |

| KEGG GLYCAN | An integrated database of glycan structures, pathways, and related genes. nih.gov | Helps to place the Disialylnonasaccharide structure within the broader context of cellular glycan metabolism. |

| GlyTouCan | An international repository for glycan structures, providing unique accession numbers. proglycprot.org | Provides a standardized identifier for the Disialylnonasaccharide structure and its substructures for cross-database queries. |

| GlycoWorkbench/SimGlycan | Software tools for annotating mass spectra of glycans. nih.govcreative-proteomics.com | Aids in the experimental identification and structural confirmation of Disialylnonasaccharide-β-pNP from complex biological samples. |

| Gene Expression Omnibus (GEO) / ArrayExpress | Public repositories for high-throughput gene expression data. | Sources of transcriptomic data to analyze the expression levels of relevant glycogenes in various tissues and disease states. |

Future Research Directions and Emerging Applications for Disialylnonasaccharide β Pnp

Development of Novel Glycan Biosensors and Detection Platforms Utilizing Disialylnonasaccharide-β-pNP

The development of advanced biosensors is a rapidly growing field, with a significant focus on creating platforms for the sensitive and specific detection of biomolecular interactions. Glycan-based biosensors, in particular, are proving to be invaluable tools for diagnosing diseases and detecting pathogens. The unique structure of Disialylnonasaccharide-β-pNP makes it a prime candidate for incorporation into these next-generation detection platforms.

Future research is anticipated to focus on immobilizing Disialylnonasaccharide-β-pNP onto various sensor surfaces, such as gold nanoparticles, carbon nanotubes, and graphene, to create highly sensitive detection systems. These biosensors could be designed to detect a variety of targets, including:

Pathogens: Many viruses and bacteria utilize host sialic acid residues as receptors for entry into cells. Biosensors functionalized with Disialylnonasaccharide-β-pNP could act as decoys to capture these pathogens, enabling rapid and early detection of infections.

Toxins: Certain bacterial toxins bind to specific glycan structures on cell surfaces. A Disialylnonasaccharide-β-pNP-based biosensor could be developed to detect the presence of such toxins in clinical or environmental samples.

Glycan-Binding Proteins (Lectins): Altered levels of specific lectins in the body can be indicative of disease states, including cancer. Biosensors featuring this complex glycan could be used to profile lectin expression for diagnostic and prognostic purposes.

The development of such biosensors would offer significant advantages over traditional detection methods, including increased speed, sensitivity, and specificity.

| Potential Biosensor Application | Target Analyte | Potential Impact |

| Infectious Disease Diagnostics | Viruses (e.g., Influenza), Bacteria | Early and rapid detection of pathogens, enabling timely intervention. |

| Toxin Detection | Bacterial Toxins | Monitoring of food and water safety, clinical diagnostics. |

| Cancer Biomarker Detection | Cancer-associated Lectins | Non-invasive cancer screening and monitoring of disease progression. |

Integration into High-Throughput Glycomics and Glycoproteomics Platforms

High-throughput glycomics and glycoproteomics are powerful analytical approaches that aim to comprehensively characterize the glycan and glycoprotein profiles of biological samples. These technologies are crucial for understanding the roles of glycans in health and disease and for the discovery of novel biomarkers.

Disialylnonasaccharide-β-pNP is poised to play a significant role in advancing these platforms in several ways:

Internal Standard: In mass spectrometry-based analyses, this well-defined glycan can serve as an internal standard for the quantification of other complex sialylated glycans in a sample. This would improve the accuracy and reproducibility of glycomic profiling.

Affinity Probe: Immobilized Disialylnonasaccharide-β-pNP can be used as an affinity probe to capture and enrich specific glycan-binding proteins from complex biological mixtures. This would facilitate the identification and characterization of novel lectins and other carbohydrate-binding proteins.

Reference Standard: In chromatographic and electrophoretic separation techniques, this compound can be used as a reference standard to aid in the identification and structural characterization of unknown glycans.